![molecular formula C23H24N2O2S B456559 4-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B456559.png)
4-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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Overview
Description
LSM-4844 is a member of isoindoles.
Scientific Research Applications
Synthesis and Pharmacological Activity
Research on derivatives of 4-azatricyclo[5.2.1.02,6]decane-3,5-dione has primarily focused on their synthesis and potential pharmacological applications. For example, Struga et al. (2007) explored the synthesis of new thiourea and urea derivatives and evaluated them for cytotoxicity, anti-HIV-1 activity, and antimicrobial properties against various bacteria and fungi. This highlights their potential use in developing new pharmacological agents (Struga et al., 2007).
Potential Beta-Adrenolytics
In another study, Kossakowski and Wojciechowska (2006) synthesized oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives to evaluate their affinity for beta-adrenoceptors, indicating a potential role in beta-adrenolytic therapies (Kossakowski & Wojciechowska, 2006).
Spectroscopic and Quantum Chemical Studies
Renjith et al. (2014) conducted a detailed spectroscopic (FT-IR, FT-Raman) and quantum chemical analysis of a derivative, focusing on its molecular structure and electronic properties. This type of research is crucial for understanding the fundamental characteristics of these compounds, which can have implications in material science and chemistry (Renjith et al., 2014).
Anticonvulsant Activity
A study by Obniska et al. (2006) on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives identified their anticonvulsant and neurotoxic properties, contributing to the development of new anticonvulsant drugs (Obniska et al., 2006).
properties
Product Name |
4-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione |
---|---|
Molecular Formula |
C23H24N2O2S |
Molecular Weight |
392.5g/mol |
IUPAC Name |
4-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C23H24N2O2S/c1-4-16-20(13-8-6-5-7-9-13)24-23(28-16)25-21(26)18-14-10-11-15(17(14)12(2)3)19(18)22(25)27/h5-9,14-15,18-19H,4,10-11H2,1-3H3 |
InChI Key |
SJECLOIEXPEKND-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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